

Technical Comparison & Characterization Guide: Ethyl 2-Hydroxy-4-oxopentanoate

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Compound of Interest

Compound Name: Ethyl 2-hydroxy-4-oxopentanoate

CAS No.: 16508-89-7

Cat. No.: B3108404

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Executive Summary & Strategic Value

Ethyl 2-hydroxy-4-oxopentanoate (EHO), also known as ethyl 2-hydroxy-4-oxovalerate, represents a high-density functional building block containing ester, hydroxyl, and ketone moieties within a five-carbon chain. Unlike its simpler analogs such as ethyl levulinate (4-oxopentanoate) or ethyl lactate (2-hydroxypropanoate), EHO offers dual electrophilic sites (C1 ester, C4 ketone) and a nucleophilic handle (C2 hydroxyl), making it a potent scaffold for synthesizing complex heterocycles like pyrroles, pyrazines, and furanones.

This guide characterizes EHO, contrasting its controlled chemical synthesis against its emerging role as a platform chemical in lignocellulosic biomass valorization. We provide experimental benchmarks to distinguish this compound from its structural isomers and degradation byproducts.

Chemical Identity & Physical Properties[1][2][3]

Compound: **Ethyl 2-hydroxy-4-oxopentanoate** CAS Registry Number: 16508-89-7 Molecular Formula: C

H

O

Molecular Weight: 160.17 g/mol [1]

Table 1: Physical Property Comparison (EHO vs. Alternatives)

Property	Ethyl 2-hydroxy-4-oxopentanoate (EHO)	Ethyl Levulinate (Alternative)	Ethyl 2,4-Dioxopentanoate (Precursor)
Structure	-Keto- -hydroxy ester	-Keto ester	-Diketo ester
Chirality	Yes (C2 center)	Achiral	Achiral (Enolizable)
Boiling Point	~94 °C (at 0.5 mmHg)*	206 °C (atm)	210 °C (atm)
Physical State	Viscous Oil / Liquid	Liquid	Liquid
Solubility	Polar organics (EtOH, DMSO), Water	Miscible in EtOH, Water	Organic solvents
Stability	Moderate (Prone to dehydration)	High	Moderate (Enolization)

*Note: Boiling point is estimated based on vacuum distillation protocols for similar hydroxy-keto esters; EHO degrades at atmospheric boiling temperatures.

Structural Analysis & Spectroscopic Characterization

Characterizing EHO requires vigilance due to its potential to dehydrate to ethyl 4-oxopent-2-enoate or dimerize. The following data establishes the baseline for a pure sample.

Nuclear Magnetic Resonance (¹H NMR)

The

^1H NMR spectrum in CDCl_3

is distinct due to the coupling between the C2-methine and C3-methylene protons.

Diagnostic Signals (400 MHz, CDCl_3)

):

- 1.30 (t, 3H, 1.2 Hz): Ester methyl group ($-\text{OCH}_2\text{CH}_3$).
- 2.21 (s, 3H): Methyl ketone ($\text{C}_5\text{-H}$). Crucial for distinguishing from ethyl lactate.
- 2.90 – 3.05 (m, 2H): $\text{C}_3\text{-H}$ protons. These are diastereotopic due to the adjacent chiral center at C2, often appearing as a complex multiplet (ABX system) rather than a clean doublet.
- 4.24 (q, 2H, 1.2 Hz): Ester methylene ($-\text{OCH}_2\text{CH}_3$).
- 4.45 (dd, 1H, 1.2 Hz): $\text{C}_2\text{-H}$ (Methine). The chemical shift is diagnostic of the α -hydroxy ester environment.
- 3.50 (br s, 1H): $-\text{OH}$ (Concentration dependent).

Mass Spectrometry (GC-MS)

In biomass degradation studies, EHO is identified via GC-Q-ToF-MS.

- Molecular Ion:

160 (often weak or absent).

- Base Peak:

43 (Acetyl group, [CH

CO]

).

- Fragment:

87 ([CH

CH(OH)CO]

or similar ester fragments).

- Fragment:

115 (Loss of OEt).

Synthesis Routes & Comparative Performance

Researchers typically access EHO through two primary pathways. The choice depends on the required enantiopurity and scale.

Pathway A: Selective Chemical Reduction (Recommended for Drug Discovery)

This route starts with Ethyl 2,4-dioxopentanoate (Ethyl acetopyruvate).

- Reagent: Sodium Borohydride (NaBH

) or Zinc Borohydride.

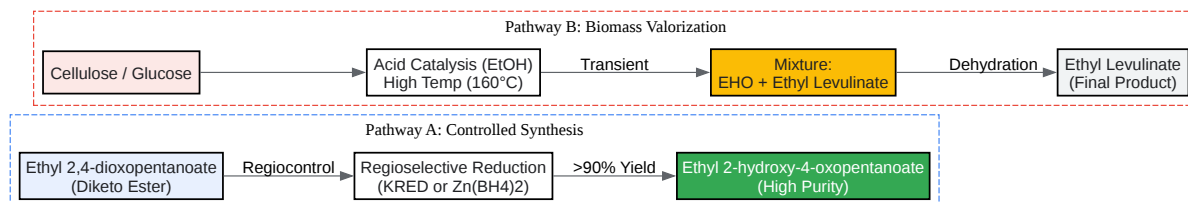
- Selectivity Challenge: The reagent must reduce the
-ketone (C2) without reducing the
-ketone (C4). This is chemically difficult and often results in a mixture of diols.
- Solution: Use of regioselective biocatalysts (Ketoreductases - KREDs) is the industry standard for high
and regiocontrol.

Pathway B: Biomass Depolymerization (Sustainable Route)

EHO is generated as an intermediate during the acid-catalyzed liquefaction of cellulose/glucose in ethanol.

- Mechanism: Glucose
HMF/Intermediates
EHO
Ethyl Levulinate.[2]
- Drawback: EHO is transient. Isolating it requires arresting the reaction before it fully converts to ethyl levulinate.

Diagram 1: Synthesis Workflow Comparison



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Caption: Comparative workflows showing the stability of EHO in controlled synthesis (Pathway A) versus its transient nature in biomass degradation (Pathway B).

Experimental Protocols

Protocol A: Isolation from Reaction Mixtures (General Procedure)

Note: This protocol assumes a crude mixture from the partial reduction of ethyl 2,4-dioxopentanoate.

- Quenching: Cool the reaction mixture to 0°C. Add saturated aqueous NH₄Cl dropwise to quench excess borohydride.
- Extraction: Extract the aqueous phase three times with Ethyl Acetate (EtOAc). Avoid chlorinated solvents if possible to prevent emulsion formation with oligomers.
- Washing: Wash combined organic layers with brine, then dry over anhydrous Na₂SO₄.

SO

- Concentration: Remove solvent under reduced pressure (Rotavap) at $<40^{\circ}\text{C}$. Warning: Higher temperatures promote dehydration to the enone.
- Purification: Flash column chromatography on silica gel.
 - Eluent: Hexane:EtOAc gradient (starts 90:10, moves to 60:40). EHO is more polar than the starting diketo ester.
 - Visualization: UV active (weak) or stain with Anisaldehyde (shows as a distinct spot).

Protocol B: Quality Control Check (Self-Validating)

To ensure the isolated product is EHO and not the diol (ethyl 2,4-dihydroxypentanoate) or the dehydrated enone:

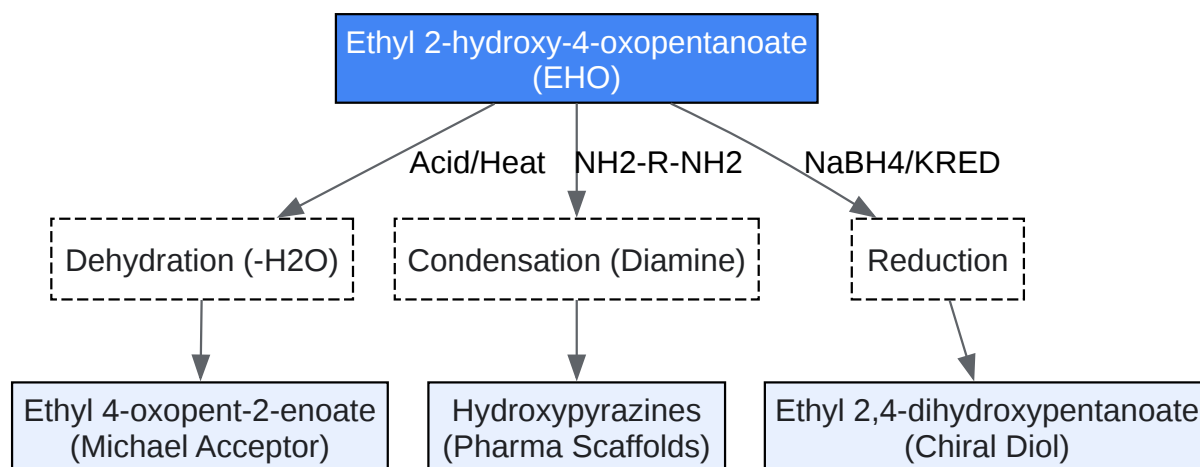
- Run IR Spectroscopy: Look for two carbonyl stretches.
 - $\sim 1735\text{ cm}^{-1}$
(Ester C=O).
 - $\sim 1715\text{ cm}^{-1}$
(Ketone C=O).
 - Broad band at 3400 cm^{-1}
(OH).
 - Validation: If the 1715 cm^{-1} band is missing, you have over-reduced to the diol.

Technical Evaluation: EHO vs. Ethyl Levulinate

For researchers choosing a building block, the distinction is critical:

Feature	Ethyl 2-Hydroxy-4-oxopentanoate (EHO)	Ethyl Levulinate
Reaction Type	Bidentate Electrophile: Reacts at C1 (ester) and C4 (ketone). Nucleophile: Reacts at C2-OH.	Monodentate Electrophile: Reacts primarily at C4 (ketone).
Heterocycle Utility	Precursor for Pyrazines (via condensation with diamines) and Furanones.	Precursor for Pyrrolidones (via reductive amination).
Handling	Sensitive to acid/base (elimination risk). Store at -20°C.	Robust, shelf-stable liquid.

Diagram 2: Reactivity Logic



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Caption: Divergent reactivity pathways of EHO. Path 1 represents a common degradation mode; Path 2 highlights its utility in heterocyclic synthesis.

References

- Biomass Liquefaction Mechanisms

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 - BenchChem Technical Guides. (2025).[3][4] "Spectroscopic Comparison of Syn- and Anti-Ethyl 2-ethyl-3-hydroxybutanoate."
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 - Context: Establishes the protocol for using KREDs to selectively reduce -keto esters in the presence of other carbonyls, applicable to EHO synthesis.
- Chemical Identity
 - PubChem Database.[1] "**Ethyl 2-hydroxy-4-oxopentanoate** (CID 11658333)."[1] National Center for Biotechnology Information.
 - Context: Verification of CAS 16508-89-7 and molecular descriptors.

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Sources

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